molecular formula C20H18N2OS B12406544 Lsd1-IN-16

Lsd1-IN-16

Cat. No.: B12406544
M. Wt: 334.4 g/mol
InChI Key: ZSVGAQYLNBWEPX-UHFFFAOYSA-N
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Description

Lsd1-IN-16 is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1), also known as KDM1A. LSD1 is an epigenetic enzyme that demethylates specific lysine residues on histone proteins, playing a crucial role in gene expression regulation. Overexpression of LSD1 has been linked to various cancers, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lsd1-IN-16 involves multiple steps, typically starting with the preparation of key intermediates. The synthetic route often includes reactions such as nucleophilic substitution, condensation, and cyclization. Specific reagents and catalysts are used to achieve high yield and purity. Detailed reaction conditions, including temperature, solvent, and reaction time, are optimized to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions, optimizing the use of reagents, and ensuring consistent quality control. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Lsd1-IN-16 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Lsd1-IN-16 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the role of LSD1 in epigenetic regulation and gene expression.

    Biology: Helps in understanding the biological functions of LSD1 in cell differentiation, proliferation, and apoptosis.

    Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly those with high LSD1 expression.

    Industry: Utilized in the development of new drugs targeting epigenetic enzymes .

Mechanism of Action

Lsd1-IN-16 exerts its effects by inhibiting the demethylase activity of LSD1. It binds to the active site of LSD1, preventing it from demethylating histone proteins. This inhibition leads to the accumulation of methylated histones, altering gene expression and affecting cellular processes such as differentiation and proliferation. The molecular targets and pathways involved include histone H3 lysine 4 (H3K4) and histone H3 lysine 9 (H3K9), which are key regulators of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Lsd1-IN-16

This compound stands out due to its high selectivity and potency against LSD1. Unlike some other inhibitors, it does not significantly affect other demethylases or unrelated enzymes, making it a valuable tool for studying LSD1-specific pathways and developing targeted therapies .

Properties

Molecular Formula

C20H18N2OS

Molecular Weight

334.4 g/mol

IUPAC Name

N-[4-(2-aminocyclopropyl)phenyl]-3-thiophen-2-ylbenzamide

InChI

InChI=1S/C20H18N2OS/c21-18-12-17(18)13-6-8-16(9-7-13)22-20(23)15-4-1-3-14(11-15)19-5-2-10-24-19/h1-11,17-18H,12,21H2,(H,22,23)

InChI Key

ZSVGAQYLNBWEPX-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=CC=CS4

Origin of Product

United States

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